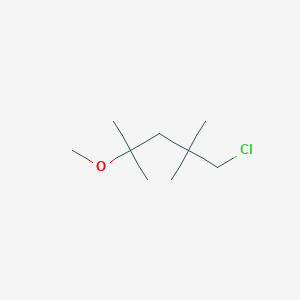
1-Chloro-4-methoxy-2,2,4-trimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Chloro-4-methoxy-2,2,4-trimethylpentane can be achieved through several routes. One common method involves the chlorination of 2,2,4-trimethylpentane, followed by methoxylation. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The methoxylation step can be carried out using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
1-Chloro-4-methoxy-2,2,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-4-methoxy-2,2,4-trimethylpentane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of chloro and methoxy groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into the potential pharmacological properties of the compound is ongoing. It may have applications in the development of new drugs or therapeutic agents.
Industry: The compound can be used as a solvent or reagent in various industrial processes. Its chemical properties make it suitable for use in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Chloro-4-methoxy-2,2,4-trimethylpentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloro group is replaced by a nucleophile, leading to the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s reactivity and behavior.
類似化合物との比較
1-Chloro-4-methoxy-2,2,4-trimethylpentane can be compared with other similar compounds, such as:
2,2,4-Trimethylpentane (Isooctane): The parent compound without the chloro and methoxy groups. It is commonly used as a reference fuel in octane rating.
1-Chloro-2,2,4-trimethylpentane: A similar compound with only the chloro group. It has different reactivity and applications compared to the methoxy derivative.
4-Methoxy-2,2,4-trimethylpentane: A compound with only the methoxy group. It exhibits different chemical properties and reactivity compared to the chloro derivative.
特性
分子式 |
C9H19ClO |
|---|---|
分子量 |
178.70 g/mol |
IUPAC名 |
1-chloro-4-methoxy-2,2,4-trimethylpentane |
InChI |
InChI=1S/C9H19ClO/c1-8(2,7-10)6-9(3,4)11-5/h6-7H2,1-5H3 |
InChIキー |
KJSJOMJFTAURSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C)(C)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
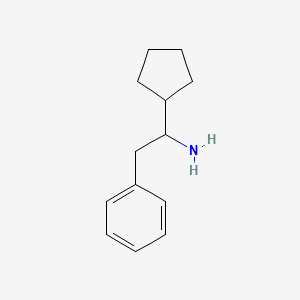
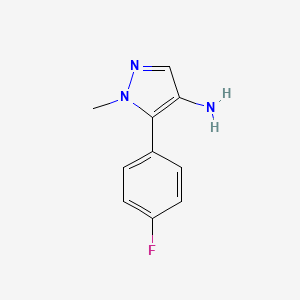


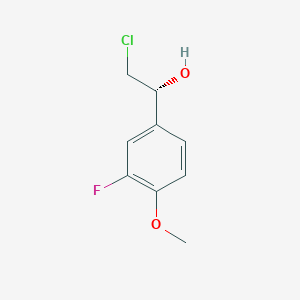
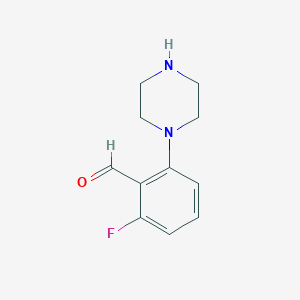

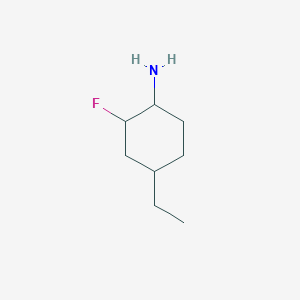


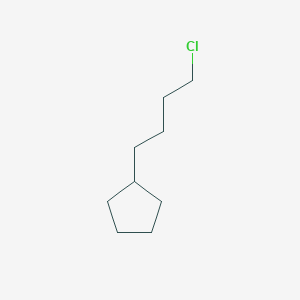
![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)

